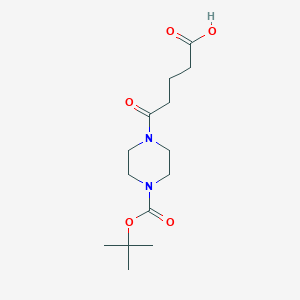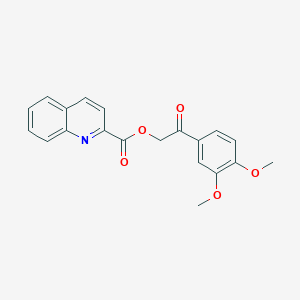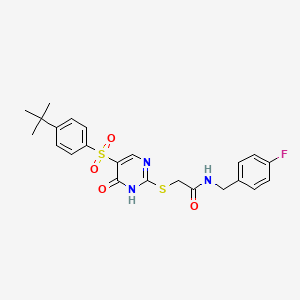
4-(4-Carboxy-butyryl)-piperazine-1-carboxylic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Carboxy-butyryl)-piperazine-1-carboxylic acid tert-butyl ester is a useful research compound. Its molecular formula is C14H24N2O5 and its molecular weight is 300.355. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
- Synthesis and Structural Analysis : Research has explored the synthesis and structural characterization of N-Boc piperazine derivatives, including ester and hydrazide derivatives, revealing their molecular shapes and intermolecular interactions through FT-IR, NMR, LCMS spectroscopic studies, and X-ray diffraction analysis. These studies provide insights into their potential applications in medicinal chemistry and material science (Kulkarni et al., 2016).
- Molecular Structure : Investigations into the molecular structure of similar compounds have been reported, focusing on their crystal and molecular structure to understand their chemical properties and reactivity (Mamat, Flemming, & Köckerling, 2012).
Biological Evaluation
- Antibacterial and Antifungal Activities : Studies have evaluated the antibacterial and antifungal activities of piperazine derivatives, providing insights into their moderate activity against various microorganisms. This evaluation is crucial for developing new antimicrobial agents (Kulkarni et al., 2016).
Material Science Applications
- Anticorrosive Properties : Research on novel heterocyclic compounds, including tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate, has demonstrated their potential as effective corrosion inhibitors for carbon steel in acidic environments. Electrochemical and surface characterization studies highlight their high inhibition efficiency, suggesting applications in protecting industrial materials (Praveen et al., 2021).
Pharmaceutical Research
- Synthetic Intermediate for Alkaloids : Piperazine derivatives serve as key intermediates in the synthesis of biologically active compounds, including alkaloids like sedridine, allosedridine, and coniine. Their synthesis from serine and their role in producing these compounds underscore their significance in pharmaceutical research (Passarella et al., 2005).
Mechanism of Action
Target of Action
N-Boc-piperazine-C3-COOH is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .
Mode of Action
Instead, it serves as a linker in PROTAC molecules, connecting the ligand that binds to the target protein with the ligand that binds to the E3 ubiquitin ligase . The formation of this ternary complex leads to the ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
The primary biochemical pathway affected by N-Boc-piperazine-C3-COOH is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell. By facilitating the degradation of specific target proteins, PROTACs can modulate various biochemical pathways depending on the function of the target protein .
Result of Action
The result of the action of N-Boc-piperazine-C3-COOH is the degradation of the target protein in the cells where the PROTAC is active . This can lead to a variety of cellular effects depending on the role of the target protein. For example, if the target protein is a key player in a disease pathway, its degradation could potentially ameliorate the disease .
Action Environment
The action of N-Boc-piperazine-C3-COOH, as part of a PROTAC, can be influenced by various environmental factors. These include the expression levels of the target protein and the E3 ligase, the presence of other competing substrates for the E3 ligase, and the overall state of the ubiquitin-proteasome system in the cell . Additionally, factors such as pH and temperature could potentially affect the stability and activity of the PROTAC .
Properties
IUPAC Name |
5-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O5/c1-14(2,3)21-13(20)16-9-7-15(8-10-16)11(17)5-4-6-12(18)19/h4-10H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYDIQBGTOJOHEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)CCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-[(4-Propan-2-ylphenyl)methyl]piperazin-1-yl]ethanol](/img/structure/B2817085.png)
![(E)-3-[4-(3-fluoropropoxy)phenyl]-1-(4-nitrophenyl)prop-2-en-1-one](/img/structure/B2817086.png)


![4-{[3-(1-Methoxycyclopentyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine hydrochloride](/img/no-structure.png)
![2-(4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2817098.png)
![6-({4-[(2-bromophenyl)acetyl]piperazin-1-yl}sulfonyl)-1,3-benzothiazol-2(3H)-one](/img/structure/B2817099.png)
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-methylthiazole-4-carboxamide](/img/structure/B2817100.png)


![2-[3-(4-fluorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2817104.png)
![2-(4-(Pyrimidin-2-yl)piperazin-1-yl)benzo[d]thiazole](/img/structure/B2817105.png)

